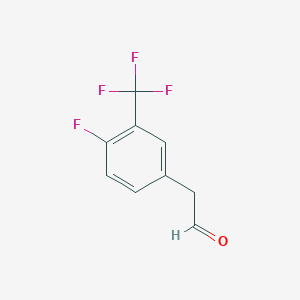

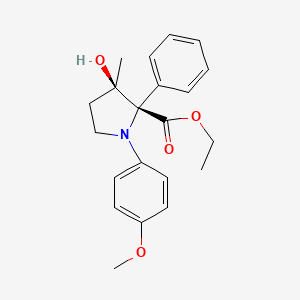

![molecular formula C17H12F3N3OS2 B2803294 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 864856-21-3](/img/structure/B2803294.png)

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . The thiadiazole ring is a versatile scaffold that allows these compounds to cross cellular membranes and interact strongly with biological targets .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives can vary widely depending on their exact structure . Some thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis

Thiadiazole derivatives generally have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This allows them to cross cellular membranes and interact with biological targets .Applications De Recherche Scientifique

Glutaminase Inhibition and Anticancer Activity

- The compound's analog, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), is a potent allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition has therapeutic potential for cancer treatment. BPTES analogs, similar in structure to the queried compound, have shown effectiveness in inhibiting human lymphoma B cell growth in vitro and in mouse models (Shukla et al., 2012).

Antimicrobial Activity

- N-substituted derivatives of similar compounds have been synthesized and shown significant antimicrobial activity against various bacteria and fungi (Hussain et al., 2008).

- Some 1,3,4-thiadiazole derivatives demonstrate potential as antimicrobial agents, particularly against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi (Baviskar et al., 2013).

Structural Properties and Pharmaceutical Applications

- The compound's structural properties, like the angles between aromatic planes, influence its pharmaceutical potential. Studies on similar compounds provide insights into their stability and interaction potential, crucial for drug design (Boechat et al., 2011).

- Other studies focus on synthesizing and evaluating similar compounds as potential anticancer agents, highlighting the versatility of the 1,3,4-thiadiazole scaffold in drug development (Ekrek et al., 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is the Abl kinase . Abl kinase is a protein that plays a crucial role in regulating cell growth and survival. Its dysregulation is often associated with certain types of cancer .

Mode of Action

The compound interacts with its target, the Abl kinase, by forming a crucial hydrogen bond with key amino acid residues of the kinase . This interaction inhibits the activity of the Abl kinase, thereby potentially disrupting the growth and survival of cancer cells .

Biochemical Pathways

Inhibition of Abl kinase can disrupt these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

The mesoionic character of the thiadiazole ring, a component of the compound, allows it to cross cellular membranes and interact strongly with biological targets This suggests that the compound may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of Abl kinase, which can disrupt cell growth and survival pathways. This can potentially lead to the death of cancer cells . .

Safety and Hazards

Orientations Futures

Given the broad spectrum of biological activities exhibited by thiadiazole derivatives, there is ongoing interest in developing novel, more effective therapeutics based on this scaffold . Future research will likely continue to explore the synthesis, characterization, and biological evaluation of new thiadiazole derivatives .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide are largely attributed to the thiadiazole ring. This ring allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells

Propriétés

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-6-8-13(9-7-12)21-14(24)10-25-16-22-15(23-26-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPUISAZOJFFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

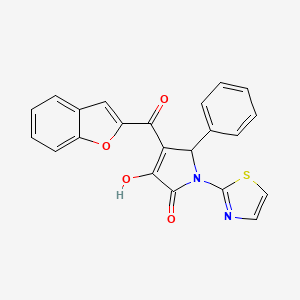

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2803212.png)

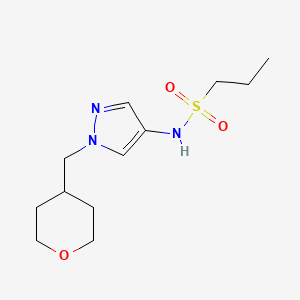

![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2803213.png)

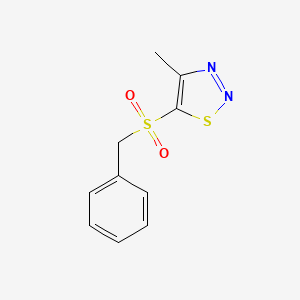

![3,6-dichloro-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2803219.png)

![6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2803220.png)

![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)